Ammonium, decamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide

Description

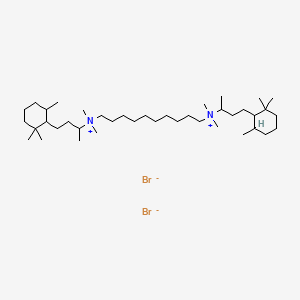

Ammonium, decamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide is a quaternary ammonium salt characterized by:

- Structure: A decamethylene (10-carbon) chain linking two dimethylammonium groups, each substituted with a 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl moiety.

- Counterion: Dibromide (Br⁻), which influences solubility and ionic interactions.

Properties

CAS No. |

66902-85-0 |

|---|---|

Molecular Formula |

C40H82Br2N2 |

Molecular Weight |

750.9 g/mol |

IUPAC Name |

10-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]decyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide |

InChI |

InChI=1S/C40H82N2.2BrH/c1-33-23-21-29-39(5,6)37(33)27-25-35(3)41(9,10)31-19-17-15-13-14-16-18-20-32-42(11,12)36(4)26-28-38-34(2)24-22-30-40(38,7)8;;/h33-38H,13-32H2,1-12H3;2*1H/q+2;;/p-2 |

InChI Key |

BTSTUNGWGPQHCD-UHFFFAOYSA-L |

Canonical SMILES |

CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, decamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) involves multiple steps. The primary synthetic route includes the reaction of decamethylene dibromide with 1-methyl-3-(2,2,6-trimethylcyclohexyl)propylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ammonium, decamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ammonium, decamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Medicine: It may be explored for its potential therapeutic effects, including antimicrobial and antifungal activities.

Industry: The compound is used in industrial processes, such as in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of ammonium, decamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) involves its interaction with molecular targets such as cell membranes. The compound can disrupt membrane integrity, leading to cell lysis and death. This property is particularly useful in its antimicrobial applications.

Comparison with Similar Compounds

Structural Variations

(a) Chain Length Between Ammonium Groups

- Target Compound : Decamethylene (10-carbon chain).

- Hexamethylene Analog (CAS 72017-47-1): Shorter 6-carbon chain, molecular formula C₃₆H₇₀Br₂N₂ (MW 690.76) .

- Trimethylene Analog (CID 48076): 3-carbon chain, formula C₃₃H₆₈N₂ (lower MW ~580 g/mol) .

- Ethylenebis Derivatives : 2-carbon chain, with diverse substituents (e.g., benzyldimethyl or carboxymethyl groups) .

Shorter chains (e.g., trimethylene) favor applications requiring lower viscosity or faster diffusion .

(b) Cyclohexyl Substituents

- Cyclohexenyl Analog : 2,6,6-Trimethyl-1-cyclohexen-1-yl (unsaturated, with a reactive double bond) .

Impact : Saturated cyclohexyl groups improve oxidative stability, making the target compound suitable for high-temperature or long-term storage applications. Unsaturated analogs may exhibit higher reactivity but lower thermal stability .

(c) Hydration State

- Hexamethylene Analog : Hydrated form (sesquihydrate), affecting solubility and crystalline structure .

Impact : Hydrates often exhibit altered solubility profiles and storage requirements compared to anhydrous forms.

Physicochemical Properties

| Property | Target Compound | Hexamethylene Analog (CAS 72017-47-1) | Trimethylene Analog (CID 48076) |

|---|---|---|---|

| Chain Length | Decamethylene (10C) | Hexamethylene (6C) | Trimethylene (3C) |

| Cyclohexyl Substituent | Saturated (2,2,6-trimethyl) | Unsaturated (2,6,6-trimethylcyclohexenyl) | Saturated (2,2,6-trimethyl) |

| Molecular Weight | ~750 g/mol (estimated) | 690.76 g/mol | ~580 g/mol (estimated) |

| Physical State | Likely waxy solid | Powder | Liquid or low-melting solid |

| Solubility | Moderate in polar solvents | Enhanced in hydrate form | Higher in nonpolar solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.